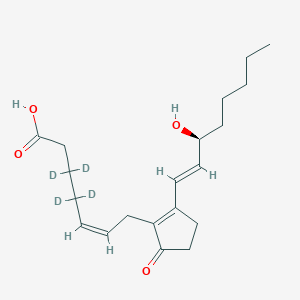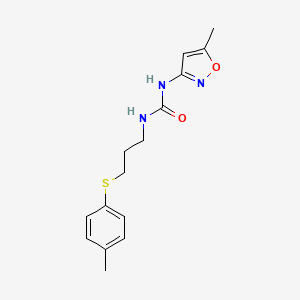
9-oxo-15S-hydroxy-prosta-5Z,8(12),13E-trien-1-oic-3,3,4,4-d4acid
Übersicht
Beschreibung
Prostaglandin B2-d4 is a deuterium-labeled analog of Prostaglandin B2. It contains four deuterium atoms at the 3, 3’, 4, and 4’ positions. This compound is primarily used as an internal standard for the quantification of Prostaglandin B2 by gas chromatography or liquid chromatography-mass spectrometry . Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals .
Wissenschaftliche Forschungsanwendungen
Prostaglandin B2-d4 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
Prostaglandin B2-d4 übt seine Wirkungen durch Wechselwirkungen mit spezifischen Prostanoid-Rezeptoren aus, die G-Protein-gekoppelte Rezeptoren sind. Diese Rezeptoren vermitteln verschiedene biologische Prozesse, darunter Entzündungen, Schmerzempfindung und vaskuläre Homöostase . Der Wirkmechanismus der Verbindung beinhaltet die Bindung an diese Rezeptoren und die Aktivierung intrazellulärer Signalwege, was zur Modulation der Genexpression und zellulären Reaktionen führt .
Ähnliche Verbindungen:
Prostaglandin E2: Ist an Entzündungsreaktionen und Immunantworten beteiligt.
Prostaglandin F2α: Beeinflusst die Kontraktion der glatten Muskulatur und ist entscheidend für die Reproduktionsprozesse.
Prostaglandin D2: Spielt eine bedeutende Rolle in der Pathophysiologie von Asthma und anderen allergischen Reaktionen.
Einzigartigkeit: Prostaglandin B2-d4 ist einzigartig aufgrund seiner Deuteriummarkierung, die eine erhöhte Stabilität bietet und eine präzise Quantifizierung in analytischen Studien ermöglicht. Dies macht es zu einem wertvollen Werkzeug in der pharmakokinetischen und metabolischen Forschung und unterscheidet es von anderen Prostaglandinen, denen eine solche Markierung fehlt .
Zusammenfassend lässt sich sagen, dass Prostaglandin B2-d4 eine vielseitige Verbindung mit bedeutenden Anwendungen in der wissenschaftlichen Forschung ist, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Seine einzigartigen Eigenschaften und sein Wirkmechanismus machen es zu einem wertvollen Gut in der Erforschung von Prostaglandinen und ihrer Rolle in verschiedenen physiologischen Prozessen.
Wirkmechanismus
Target of Action
Prostaglandin B2-d4, also known as 9-oxo-15S-hydroxy-prosta-5Z,8(12),13E-trien-1-oic-3,3,4,4-d4acid, is a derivative of Prostaglandin B2 Prostaglandin d2, a related compound, is known to interact with prostaglandin d2 receptor 2 .
Mode of Action
Prostaglandin d2, a related compound, is known to exert its biological functions via two g-protein-coupled receptors, the prostaglandin d2 receptor 1 (dp1) and 2 (dp2) .
Biochemical Pathways
Prostaglandin d2, a related compound, is known to play a significant role in the pathophysiology of asthma, inducing significant inflammatory cell chemotaxis and degranulation via its interaction with the dp2 receptor .
Result of Action
Prostaglandin d2, a related compound, is known to have bronchoconstrictor, platelet-activating-factor-inhibitory, and cytotoxic effects .
Action Environment
It is known that the efficacy of related compounds, such as prostaglandin d2, can be influenced by various factors, including the presence of specific receptors and the physiological state of the organism .
Biochemische Analyse
Biochemical Properties
Prostaglandin B2-d4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is predominantly released from mast cells and also synthesized by alveolar macrophages . The principal cyclooxygenase metabolite of arachidonic acid, it has bronchoconstrictor, platelet-activating-factor-inhibitory, and cytotoxic effects .
Cellular Effects
Prostaglandin B2-d4 has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it is involved in inflammation, vasodilation, and the regulation of smooth muscle tissue . It also plays a significant role in the pathophysiology of asthma, inducing significant inflammatory cell chemotaxis and degranulation .
Molecular Mechanism
The molecular mechanism of action of Prostaglandin B2-d4 involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is the principal cyclooxygenase metabolite of arachidonic acid . It exerts its effects at the molecular level, including binding interactions with biomolecules .
Metabolic Pathways
Prostaglandin B2-d4 is involved in several metabolic pathways. It is produced via the cyclooxygenase pathway, which also produces other prostaglandins . It interacts with enzymes such as cyclooxygenase-1 and cyclooxygenase-2 .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Prostaglandin B2-d4 wird durch Einbau stabiler schwerer Wasserstoffisotope (Deuterium) in das Prostaglandin B2-Molekül synthetisiert. Der Prozess beinhaltet die Behandlung von Prostaglandin E2 oder Prostaglandin A2 mit einer starken Base, was zur Bildung von Prostaglandin B2 führt, das dann mit Deuterium markiert wird .
Industrielle Produktionsverfahren: Die industrielle Produktion von Prostaglandin B2-d4 umfasst die Verwendung fortschrittlicher Synthesetechniken, um den präzisen Einbau von Deuteriumatomen sicherzustellen. Dieser Prozess wird in der Regel in spezialisierten Laboren durchgeführt, die mit den notwendigen Instrumenten für die Isotopenmarkierung und -reinigung ausgestattet sind .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Prostaglandin B2-d4 durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind für die Modifizierung der Struktur der Verbindung und die Verbesserung ihrer Stabilität und Reaktivität unerlässlich .
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden, um Prostaglandin B2-d4 zu oxidieren.
Substitution: Halogenierungsreaktionen können mit Reagenzien wie Brom oder Chlor durchgeführt werden, um Halogenatome in das Molekül einzuführen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Epimere und halogenierte Derivate von Prostaglandin B2-d4, die in der wissenschaftlichen Forschung und in industriellen Anwendungen weiter verwendet werden können .
Vergleich Mit ähnlichen Verbindungen
Prostaglandin E2: Involved in inflammation and immune responses.
Prostaglandin F2α: Influences smooth muscle contraction and is crucial in reproductive processes.
Prostaglandin D2: Plays a significant role in the pathophysiology of asthma and other allergic reactions.
Uniqueness: Prostaglandin B2-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it a valuable tool in pharmacokinetic and metabolic research, distinguishing it from other prostaglandins that lack such labeling .
Eigenschaften
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,17,21H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t17-/m0/s1/i5D2,8D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFXRIUZNKLRHM-GKNRUGNGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\CC1=C(CCC1=O)/C=C/[C@H](CCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[2-(2,6-dimethoxyphenoxy)ethyl]acetamide](/img/structure/B2607414.png)
![6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2607415.png)



![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2607420.png)


